Product packaging for 4-Amino-5-fluoro-2-methoxyphenol(Cat. No.:)

4-Amino-5-fluoro-2-methoxyphenol

Cat. No.: B13953273
M. Wt: 157.14 g/mol
InChI Key: QYSRBJRGPLWMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-fluoro-2-methoxyphenol is a multifunctional methoxyphenolic compound serving as a valuable chemical building block in organic synthesis and pharmaceutical research. Its structure incorporates three key functional groups—an amino group, a fluorine atom, and a methoxy group—that make it a versatile intermediate for constructing more complex molecules. This compound is primarily used in the development of novel active molecules. The methoxy group is a common pharmacophore found in numerous approved drugs, where it can be critical for target binding by acting as a hydrogen bond acceptor, influencing the molecule's conformation, or modulating its metabolic profile . The strategic incorporation of a fluorine atom, a standard practice in modern medicinal chemistry, is often used to fine-tune a compound's electronic properties, lipophilicity, and metabolic stability . As part of the methoxyphenol family, this compound may share the anti-inflammatory properties observed in related structures. Research on other methoxyphenolic compounds has demonstrated significant anti-inflammatory activity in human airway epithelial cells, inhibiting the production of multiple cytokines such as CCL2, CCL5, IL-6, and IL-8, which are key players in diseases like asthma and COPD . The anti-inflammatory mechanism of related compounds appears to be independent of reactive oxygen species (ROS) suppression or NF-κB pathway inhibition, and may instead operate through post-transcriptional regulation, such as by inhibiting the binding of RNA-binding proteins to mRNA . Researchers can leverage this compound as a key synthon in exploring new therapeutic agents, particularly in inflammatory and respiratory diseases. It is also highly relevant for creating analogs for structure-activity relationship (SAR) studies. Warnings: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO2 B13953273 4-Amino-5-fluoro-2-methoxyphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

4-amino-5-fluoro-2-methoxyphenol

InChI

InChI=1S/C7H8FNO2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,9H2,1H3

InChI Key

QYSRBJRGPLWMOP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)F)O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 Amino 5 Fluoro 2 Methoxyphenol

Retrosynthetic Analysis of 4-Amino-5-fluoro-2-methoxyphenol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, a primary disconnection can be envisioned at the C-N bond, suggesting an amino group introduction to a substituted phenol (B47542) precursor. This leads to the key precursor, a nitrated phenol, which can be subsequently reduced.

Another strategic disconnection involves the functional group interconversion of the amino group from a nitro group. This points towards 4-fluoro-2-methoxy-5-nitroaniline (B580436) as a direct precursor. The synthesis of this nitroaniline can be traced back to a simpler aniline (B41778) derivative, 4-fluoro-2-methoxyaniline (B49241), through a nitration reaction. Protecting the amino group before nitration is a common strategy to control regioselectivity and prevent unwanted side reactions.

Further retrosynthetic analysis of 4-fluoro-2-methoxyaniline suggests its origin from the reduction of 4-fluoro-2-methoxy-1-nitrobenzene. This nitrobenzene, in turn, can be synthesized from 2,4-difluoro-1-nitrobenzene through a nucleophilic aromatic substitution reaction with a methoxide (B1231860) source. This multi-step retrosynthetic pathway provides a clear roadmap for the synthesis of this compound from readily available starting materials.

Exploration of Diverse Precursor Compounds for its Synthesis

The synthesis of this compound can commence from a variety of precursor compounds, with the choice often dictated by factors such as cost, availability, and desired reaction efficiency.

A common starting material is 2,4-difluoro-1-nitrobenzene . This compound serves as a versatile precursor, allowing for the sequential introduction of the methoxy (B1213986) and amino functionalities. Another potential starting point is 4-fluoro-2-methoxyaniline . google.com This precursor already possesses the required fluoro and methoxy groups in the correct positions, simplifying the subsequent synthetic steps which primarily involve nitration and reduction.

For more complex syntheses, particularly in the context of preparing derivatives, 4-amino-5-chloro-2-methoxybenzoic acid derivatives have been utilized. nih.gov While not a direct precursor to the title compound, the synthetic strategies employed for these molecules, such as the manipulation of substituents on the aromatic ring, can be adapted.

The following table summarizes some of the key precursors and their roles in the synthesis of this compound and related compounds.

Precursor CompoundRole in Synthesis
2,4-Difluoro-1-nitrobenzeneStarting material for introducing methoxy and amino groups. google.com
4-Fluoro-2-methoxyanilineIntermediate that requires nitration and subsequent reduction. google.com
4-Fluoro-2-methoxy-1-nitrobenzeneIntermediate that requires reduction to an aniline. google.com
4-Amino-5-chloro-2-methoxybenzoic acidStarting point for the synthesis of related benzamide (B126) derivatives. nih.gov

Conventional Synthesis Pathways for this compound

Conventional synthetic routes to this compound typically involve multi-step reaction sequences that require careful optimization to achieve high yields and purity.

A well-established pathway begins with 2,4-difluoro-1-nitrobenzene. google.com The first step is a nucleophilic aromatic substitution reaction where one of the fluorine atoms is displaced by a methoxy group using a reagent like potassium tert-butoxide in a suitable solvent such as toluene. google.com This yields 4-fluoro-2-methoxy-1-nitrobenzene.

The subsequent step involves the reduction of the nitro group to an amino group. This is commonly achieved through catalytic hydrogenation using catalysts like Raney Nickel in a solvent such as methanol. google.com This produces 4-fluoro-2-methoxyaniline.

To introduce the second amino group at the desired position, the existing amino group is often protected. Acetylation with acetic anhydride (B1165640) is a common protection strategy, forming N-(4-fluoro-2-methoxyphenyl)acetamide. google.com

The protected compound is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position, yielding N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide. google.com

Finally, the protecting group is removed (deprotection) and the nitro group is reduced to an amino group. Acidic hydrolysis with hydrochloric acid can be used to remove the acetyl group, followed by a reduction step to yield the final product, this compound. google.com

Optimization of each step is crucial. This includes controlling reaction temperatures, choosing appropriate solvents, and optimizing the molar ratios of reactants and catalysts to maximize yield and minimize the formation of impurities. researchgate.net For instance, in the nitration of o-xylene, a related process, parameters like the ratio of sulfuric acid to nitric acid and residence time were studied to achieve high yields. researchgate.net

Regioselectivity is a critical consideration in the synthesis of this compound. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of incoming electrophiles during reactions like nitration. The methoxy group is an ortho-, para-director, while the amino group (after protection as an acetamide) is also an ortho-, para-director. The fluorine atom is a deactivating group but also an ortho-, para-director. Careful control of reaction conditions is necessary to achieve nitration at the desired C-5 position, ortho to the methoxy group and meta to the fluorine atom.

Stereoselectivity is not a primary concern in the synthesis of the achiral this compound itself. However, in the synthesis of its derivatives, particularly those with chiral centers, stereoselectivity becomes paramount. For instance, in the synthesis of fluorinated amino sugars, stereoselective methods like the titanium-mediated aldol (B89426) addition have been developed to control the stereochemistry of newly formed chiral centers. researchgate.net Similarly, in the synthesis of certain benzamide derivatives, the optical resolution of racemates was performed to isolate enantiomers with distinct pharmacological profiles. nih.gov

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in the chemical industry. unife.itepa.gov This has led to the exploration of green chemistry approaches for the synthesis of this compound and other pharmaceutical intermediates.

The principles of green chemistry encourage the use of catalysts to improve reaction efficiency and reduce waste. unibo.itsemanticscholar.org While specific examples for the synthesis of this compound are not extensively documented in the provided search results, general trends in green organic synthesis can be applied.

Catalytic Methods:

Transition Metal Catalysis: Transition metal catalysts are widely used in organic synthesis for their ability to facilitate a wide range of transformations with high efficiency and selectivity. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to construct the carbon-nitrogen or carbon-oxygen bonds in the molecule under milder conditions than traditional methods. While not directly applied to the title compound in the provided results, the use of RhCl(PPh₃)₃ for hydrogenation in a related synthesis highlights the potential of transition metal catalysis. nih.gov

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for many reactions. This approach can reduce the environmental impact associated with heavy metal catalysts. While no specific organocatalytic methods for the synthesis of this compound were found, the development of such methods is an active area of research in green chemistry.

Catalyst-Free Methods:

Recent research has focused on developing catalyst-free reactions that proceed under mild conditions. For example, a catalyst-free protocol for the formation of C=N double bonds has been developed using water as a co-solvent at room temperature. nih.gov While this specific reaction is not directly applicable to the synthesis of this compound, it demonstrates the feasibility of designing synthetic steps that avoid the need for catalysts altogether.

The development of continuous flow processes also represents a significant advancement in green chemistry. researchgate.net These systems can offer improved safety, better heat and mass transfer, and higher yields compared to traditional batch processes, thereby reducing waste and energy consumption. A three-step continuous flow synthesis of an intermediate for Linzagolix, 4-fluoro-2-methoxy-5-nitrophenol, showcases the application of this technology in producing related compounds. researchgate.net

Solvent-Free or Environmentally Benign Solvent Systems

The shift away from hazardous organic solvents is a central theme in green chemistry. For the synthesis of this compound and its precursors, research has explored solvent-free conditions and the use of environmentally benign solvents like water.

A key step in one of the synthetic routes to the target molecule is the nitration of an N-protected 4-fluoro-2-methoxyaniline derivative. Traditionally, this step involves the use of strong acids and organic solvents. However, a patented process demonstrates that the nitration of N-protected-(4-fluoro-2-methoxyphenyl)aniline can be effectively carried out in the absence of a solvent, using a nitrating agent such as nitric acid or sodium nitrate (B79036) in the presence of an acid. organic-chemistry.org This solvent-free approach significantly reduces the environmental burden associated with solvent use and disposal.

The final step in synthesizing this compound typically involves the reduction of the corresponding nitro compound, 4-fluoro-2-methoxy-5-nitroaniline. Greener alternatives to traditional reduction methods (e.g., using iron or tin in acidic conditions) are being actively developed. One such method involves using sodium borohydride (B1222165) with a copper dimethylglyoxime (B607122) catalyst in water, a green solvent. semanticscholar.org This system has been shown to reduce various aromatic nitro compounds to their respective amines in high to excellent yields at room temperature or under reflux conditions. semanticscholar.org Another innovative metal-free approach utilizes tetrahydroxydiboron (B82485) in water, which can achieve highly chemoselective reduction of aromatic nitro groups swiftly at room temperature. organic-chemistry.org

Table 1: Examples of Green Reduction Methods for Aromatic Nitro Compounds

Reducing SystemSolventConditionsFunctional Group Tolerance
NaBH₄/Cu(dmg)₂WaterRoom Temperature or RefluxGood
Tetrahydroxydiboron / 4,4'-bipyridineWaterRoom Temperature (5 min)High
Carbonyl Iron Powder (CIP) / TPGS-750-MWater-Good
HSiCl₃ / Tertiary Amine-Mild, Metal-FreeWide

This table presents general green reduction methods applicable to aromatic nitro compounds, the final step in one of the syntheses of this compound.

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are emerging as powerful tools in chemical synthesis, offering significant reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. While specific protocols for the direct synthesis of this compound using these technologies are not widely published, their application to analogous reactions, particularly the reduction of nitrophenols and the synthesis of aminophenol derivatives, demonstrates their high potential.

Microwave-Assisted Synthesis: Microwave-assisted synthesis can accelerate the reduction of aromatic nitro compounds. For instance, the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been efficiently carried out using microwave-synthesized Pt/SnO₂ catalysts. mdpi.com Microwave heating can also enhance the degradation of 4-nitrophenol in the presence of zero-valent iron, a process that involves the formation of aminophenol. nih.gov These examples strongly suggest that the reduction of 4-fluoro-2-methoxy-5-nitroaniline to this compound could be significantly intensified through microwave irradiation, potentially leading to shorter reaction times and higher efficiency. In one study, a microwave-assisted cyanation, a different type of reaction, was achieved at 160 °C in 30 minutes, yielding 71% of the product. nih.gov

Ultrasound-Assisted Synthesis: Ultrasound assistance has also proven effective in accelerating reactions involving aminophenols. A comparative study on the synthesis of acetaminophen (B1664979) from p-aminophenol demonstrated that the ultrasound-assisted method significantly outperformed the conventional heating method. ijeijournal.comresearchgate.net The ultrasound-assisted synthesis yielded 80.3% of the product in just 6 minutes, compared to a 56.5% yield after 10 minutes with conventional heating. ijeijournal.comresearchgate.net This process intensification is attributed to the acoustic cavitation generated by ultrasound, which enhances mass transfer and reaction rates. Similarly, ultrasound has been successfully used in the synthesis of benzothiazepines from 2-aminothiophenol, achieving high yields in short reaction times (75-85 minutes) at a moderate temperature of 45–50°C. tandfonline.com These findings indicate that ultrasound-assisted synthesis is a promising strategy for the efficient production of this compound.

Table 2: Comparison of Conventional vs. Microwave and Ultrasound-Assisted Synthesis of Acetaminophen from p-Aminophenol

MethodReaction TimeYieldPurity
Conventional Heating10 min56.5%90.3%
Microwave-Assisted5 min88.9%98.7%
Ultrasound-Assisted6 min80.3%95.3%

Source: Data from studies on acetaminophen synthesis, used here to illustrate the potential advantages of microwave and ultrasound for reactions involving aminophenol derivatives. ijeijournal.comresearchgate.net

Flow Chemistry Techniques for Continuous Production

Flow chemistry offers a paradigm shift from traditional batch processing to continuous manufacturing, providing enhanced safety, better process control, and improved scalability. nih.gov A continuous flow process has been developed for the synthesis of 4-fluoro-2-methoxy-5-nitrophenol, a direct precursor to this compound.

This method involves a three-step reaction sequence: esterification, nitration, and hydrolysis. google.com

Esterification: A solution of 4-fluoro-2-methoxyphenol (B1225191) and an alkali is mixed with a solution of propyl chloroformate in a continuous flow coil reactor.

Nitration: The resulting intermediate is then mixed with a nitration reagent in a second flow reactor.

Hydrolysis: Finally, the nitrated intermediate is mixed with an alkali solution in a third flow reactor to yield the target product, 4-fluoro-2-methoxy-5-nitrophenol.

The entire three-step process is completed at room temperature with a remarkably short total residence time of just 234 seconds, achieving a product purity of 96.8%. google.com This continuous, safe, and controllable process significantly improves production efficiency and is easily scalable for industrial production. The final conversion to this compound would then involve a subsequent reduction step, which could also be integrated into a continuous flow system.

Comparative Analysis of Synthetic Efficiencies and Yields

A comparative analysis of the different synthetic strategies highlights the significant advantages of modern methodologies over traditional batch processes. The efficiency of a synthesis can be evaluated based on factors such as chemical yield, reaction time, energy consumption, and environmental impact.

Batch vs. Flow Chemistry: Traditional batch synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a precursor to the target compound, often involves a multi-step process with protection, nitration, and deprotection steps. A patent for such a process reports yields of 83.13% for the N-acetylation (protection) of 4-fluoro-2-methoxyaniline and 78.30% for the subsequent nitration step. google.com These reactions require several hours to complete. google.com

In stark contrast, the continuous flow synthesis of the related precursor, 4-fluoro-2-methoxy-5-nitrophenol, is completed in under four minutes at room temperature. google.com While a direct yield comparison is complex without data for the exact same target, the dramatic reduction in reaction time and the high purity achieved in the flow process underscore its superior efficiency.

Conventional vs. Energy-Assisted Methods: As shown in the synthesis of acetaminophen (Table 2), microwave and ultrasound-assisted methods can drastically reduce reaction times and increase yields. For instance, the microwave-assisted synthesis was 50% faster and yielded 32.4% more product than the conventional method. ijeijournal.comresearchgate.net Similarly, ultrasound reduced the reaction time by 40% and improved the yield by 23.8%. ijeijournal.comresearchgate.net Applying these technologies to the synthesis of this compound, particularly in the final nitro reduction step, could lead to similar enhancements in efficiency.

Table 3: Comparative Overview of Synthetic Methodologies

MethodologyKey AdvantagesTypical Reaction TimeYield/Purity
Traditional BatchWell-established proceduresHours to daysVariable, often lower overall yields due to multiple steps
Solvent-Free/Green SolventsReduced environmental impact, improved safetyVariable, can be rapidHigh yields reported for specific steps (e.g., nitro reduction)
Microwave-AssistedRapid heating, shorter reaction times, higher yieldsMinutesHigh yields (e.g., 88.9% for analogous reaction) ijeijournal.comresearchgate.net
Ultrasound-AssistedEnhanced mass transfer, shorter reaction timesMinutesHigh yields (e.g., 80.3% for analogous reaction) ijeijournal.comresearchgate.net
Flow ChemistryContinuous production, enhanced safety, scalability, short reaction timesSeconds to minutesHigh purity (e.g., 96.8% for precursor) google.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Amino 5 Fluoro 2 Methoxyphenol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for mapping the chemical environment of individual atoms within a molecule. For 4-Amino-5-fluoro-2-methoxyphenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be essential for unambiguous structural confirmation.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the amino group protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene (B151609) ring. The aromatic region would likely show two doublets, a result of the coupling between adjacent protons. The fluorine atom would further influence the splitting patterns of nearby protons, leading to doublet of doublets.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H (at C-3)6.5 - 7.0d (doublet)J(H-H) ≈ 8-9
Aromatic H (at C-6)6.3 - 6.8d (doublet)J(H-H) ≈ 8-9, J(H-F) ≈ 2-4
Methoxy (-OCH₃)~3.8s (singlet)N/A
Amino (-NH₂)3.5 - 5.0br s (broad singlet)N/A
Hydroxyl (-OH)8.5 - 9.5br s (broad singlet)N/A

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts are highly dependent on the electronic environment, with carbons attached to electronegative atoms (oxygen, nitrogen, fluorine) appearing at higher chemical shifts (downfield). The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF).

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C-1 (C-OH)145 - 155
C-2 (C-OCH₃)140 - 150
C-3100 - 110
C-4 (C-NH₂)130 - 140
C-5 (C-F)140 - 150¹JCF ≈ 230-250
C-6105 - 115²JCF ≈ 20-30
Methoxy (-OCH₃)55 - 60

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at C-5. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a doublet of doublets due to coupling with the adjacent aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.orgsdsu.edu

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. wikipedia.orgsdsu.eduyoutube.com For this compound, a cross-peak between the two aromatic protons would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. wikipedia.orgsdsu.eduyoutube.com It would definitively link the proton signals to their corresponding carbon signals in the aromatic ring and the methoxy group.

Vibrational Spectroscopic Investigations

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amino, ether, and aromatic functionalities.

Predicted FTIR Absorption Bands for this compound:

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
O-H (Phenolic)3200 - 3600 (broad)Stretching
N-H (Amino)3300 - 3500 (two bands)Asymmetric & Symmetric Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic -OCH₃)2850 - 2960Stretching
C=C (Aromatic)1500 - 1600Stretching
C-O (Ether)1200 - 1300 (asymmetric) & 1000-1100 (symmetric)Stretching
C-N1250 - 1350Stretching
C-F1000 - 1400Stretching

Note: The exact positions of the absorption bands can be influenced by intermolecular interactions such as hydrogen bonding.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample. When applied to this compound, it would yield a unique "fingerprint" spectrum corresponding to its specific molecular structure.

The Raman spectrum would be expected to show characteristic peaks corresponding to the vibrational modes of its functional groups. For instance, distinct bands would arise from the stretching and bending vibrations of the C-F, C-N, C-O, N-H, and O-H bonds. The aromatic ring would also produce a series of characteristic peaks. The precise frequencies of these vibrations are sensitive to the local chemical environment, allowing for the confirmation of the compound's structure.

Hypothetical Raman Data for this compound

Functional GroupExpected Raman Shift Range (cm⁻¹)Vibrational Mode
O-H (Phenolic)3200-3600Stretching
N-H (Amine)3300-3500Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Methoxy)2850-2970Stretching
C=C (Aromatic)1400-1650Stretching
C-N1250-1350Stretching
C-O (Methoxy)1000-1300Stretching
C-F1000-1400Stretching

This table is illustrative and based on general spectroscopic principles. Actual values would need to be determined experimentally.

Mass Spectrometric Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the unambiguous determination of its elemental composition. For this compound (C₇H₈FNO₂), the expected exact mass would be calculated and compared to the experimentally measured value. A close match would provide strong evidence for the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile derivative of this compound, GC would separate it from any impurities. The separated compound would then enter the mass spectrometer, providing its mass spectrum. The resulting fragmentation pattern, a unique fingerprint of the molecule, would be used to confirm its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that separates compounds in a liquid phase before mass analysis. This method is well-suited for non-volatile or thermally sensitive compounds like this compound. The compound would be separated on a suitable HPLC or UHPLC column, and the eluent would be introduced into the mass spectrometer. LC-MS would provide both the retention time of the compound, which is useful for quantification, and its mass spectrum for structural confirmation. The use of tandem mass spectrometry (LC-MS/MS) could further provide detailed structural information through controlled fragmentation.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for assessing the purity of a chemical compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with appropriate detectors (e.g., UV-Vis, FID, or mass spectrometry), would be the primary methods for determining the purity of a this compound sample. A pure sample would ideally show a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for accurate quantification when calibrated with a known standard.

Illustrative Chromatographic Purity Data

TechniqueColumnMobile Phase/Carrier GasDetectionExpected Result for Pure Sample
HPLCC18Acetonitrile (B52724)/Water GradientUV-Vis (at λmax)Single peak at a specific retention time
GC (after derivatization)DB-5HeliumFIDSingle peak at a specific retention time

This table provides a hypothetical example of the type of data that would be generated. The specific conditions would need to be optimized experimentally.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, identification, and quantification of this compound. Given the compound's polarity, attributed to the presence of amino and hydroxyl functional groups, reversed-phase HPLC is the most suitable approach.

In a typical reversed-phase HPLC method for this compound, a non-polar stationary phase, such as a C18 or a phenyl-based column, would be employed. The mobile phase would consist of a mixture of a polar organic solvent, like acetonitrile or methanol, and an aqueous buffer. The pH of the aqueous component is a critical parameter to control the ionization state of the amino and phenolic groups, thereby influencing the retention time and peak shape. Acidic conditions, often achieved by the addition of small amounts of formic acid or phosphoric acid to the mobile phase, are generally preferred to ensure the amino group is protonated, leading to consistent and sharp chromatographic peaks. For methods coupled with mass spectrometry (LC-MS), volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are exclusively used. sigmaaldrich.com

Detection is commonly achieved using a UV-Vis detector, as the phenolic ring and its substituents provide strong chromophores. The wavelength of detection would be set at the absorbance maximum of the compound to ensure the highest sensitivity. The development and validation of an HPLC method for a similar compound, 2-amino-5-nitrophenol, demonstrated excellent linearity, accuracy, and precision, which would be expected for a well-developed method for this compound as well. nih.gov

Table 1: Representative HPLC Parameters for the Analysis of this compound
ParameterCondition
Stationary PhaseReversed-Phase C18 or Phenyl Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30 °C)
DetectionUV at λmax
Injection Volume10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound. However, due to the compound's high polarity and low volatility stemming from the presence of active hydrogens in the amino and hydroxyl groups, direct GC analysis is challenging. thermofisher.com These functional groups can lead to poor peak shape, thermal decomposition in the hot injector, and strong adsorption on the column. thermofisher.com

To overcome these limitations, derivatization is a mandatory step prior to GC analysis. sigmaaldrich.comthermofisher.com This chemical modification process involves replacing the active hydrogens with less polar, more volatile functional groups. A common and effective method is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is used to convert the -OH and -NH2 groups into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively. sigmaaldrich.com These derivatives are significantly more volatile and thermally stable, making them amenable to GC analysis.

The derivatized sample is then injected into a GC system equipped with a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. A temperature program is typically used to ensure the separation of the derivative from any by-products and other components. Detection is most commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly advantageous as it provides not only retention time data but also mass spectra, which can definitively confirm the identity of the compound through its fragmentation pattern.

Table 2: Typical GC Parameters for the Analysis of Derivatized this compound
ParameterCondition
Derivatization AgentBSTFA or MTBSTFA
Column5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature250 °C
Oven ProgramInitial temp. 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier GasHelium or Hydrogen
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature280 °C (FID) or MS Transfer Line at 280 °C

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is crucial for validating the empirical formula of a newly synthesized or purified compound like this compound.

The molecular formula for this compound is C₇H₈FNO₂. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), fluorine (18.998 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. An experimental elemental analysis is then performed on a pure sample of the compound. The experimentally determined percentages of each element are compared with the theoretical values. A close agreement between the experimental and theoretical data provides strong evidence for the proposed empirical and molecular formula, and by extension, the purity of the sample.

Table 3: Elemental Composition Data for this compound (C₇H₈FNO₂)
ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)53.50
Hydrogen (H)5.13
Fluorine (F)12.09
Nitrogen (N)8.91
Oxygen (O)20.36

Theoretical and Computational Investigations of 4 Amino 5 Fluoro 2 Methoxyphenol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Through the application of Density Functional Theory (DFT) and ab initio methods, a detailed picture of the molecular geometry and electronic properties of 4-Amino-5-fluoro-2-methoxyphenol can be constructed.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-31G(d,p) basis set, are a cornerstone for determining the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. For this compound, these calculations would reveal precise bond lengths, bond angles, and dihedral angles.

Table 1: Optimized Geometric Parameters (Theoretical) (Note: As specific experimental or published computational data for this exact molecule is not available, this table represents a hypothetical output from a typical DFT calculation.)

Parameter Value
C1-C2 Bond Length (Å) 1.395
C2-O(CH3) Bond Length (Å) 1.364
C4-N Bond Length (Å) 1.380
C5-F Bond Length (Å) 1.358
C-O-C Bond Angle (°) 117.5

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

Table 2: Frontier Molecular Orbital Energies (Theoretical) (Note: This table represents a hypothetical output from a DFT calculation.)

Molecular Orbital Energy (eV)
HOMO -5.87
LUMO -0.45

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Red regions indicate areas of negative potential, typically associated with electronegative atoms like oxygen, nitrogen, and fluorine, which are potential sites for electrophilic attack. Blue regions denote areas of positive potential, often around hydrogen atoms, indicating sites for nucleophilic attack. For this compound, the EPS map would highlight the electron-rich areas around the hydroxyl, amino, and fluoro groups, as well as the methoxy (B1213986) oxygen.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. By systematically rotating the bonds of the amino and methoxy groups, a potential energy surface can be generated. This landscape reveals the most stable conformers (energy minima) and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Prediction of Spectroscopic Parameters via Computational Methods

The primary method for these predictions is Density Functional Theory (DFT), a quantum mechanical modeling approach used to investigate the electronic structure of many-body systems. The selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. nih.gov The process typically begins with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). Once the optimized geometry is achieved, further calculations can be performed to predict the spectroscopic parameters.

Infrared (IR) Spectroscopy Prediction: Computational methods can simulate the vibrational spectrum of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These calculated frequencies often require a scaling factor to better align with experimental data, accounting for anharmonicity and other method-inherent approximations. The analysis of the vibrational modes allows for the assignment of specific peaks in the predicted spectrum to the stretching, bending, and torsional motions of the molecule's functional groups. For instance, studies on similar phenolic compounds have successfully used DFT to assign vibrational modes. redalyc.orgresearchgate.net

Illustrative Data Table for Predicted IR Spectrum This table is a template demonstrating how predicted IR data for this compound would be presented. The values are not actual calculated data.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound
Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
ν(O-H) 3500 Hydroxyl group stretching
ν(N-H) asym 3450 Amino group asymmetric stretching
ν(N-H) sym 3350 Amino group symmetric stretching
ν(C-H) arom 3100 Aromatic C-H stretching
ν(C-O-C) asym 1250 Methoxy group asymmetric stretching
ν(C-F) 1180 Carbon-Fluorine stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: The prediction of NMR spectra is another significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts (δ) and coupling constants. nih.gov These calculations determine the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of predicted ¹H and ¹³C NMR chemical shifts can be very high, often with errors of less than 0.7 ppm, aiding in the structural elucidation of complex molecules. nih.gov

Illustrative Data Table for Predicted NMR Spectra This table is a template demonstrating how predicted NMR data for this compound would be presented. The values are not actual calculated data.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 - 145.0
C2 - 140.5
C3 6.8 115.2
C4 - 118.0
C5 - 150.1 (J_CF = 240 Hz)
C6 7.1 110.3
OCH₃ 3.9 56.5
OH 5.5 -

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. This approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and the intensity of the absorption bands, respectively. The calculations can be performed for the molecule in the gas phase or in a solvent, often using a polarizable continuum model (PCM) to account for solvent effects. The predicted spectrum can help in understanding the electronic structure and the nature of the electronic transitions (e.g., π → π* or n → π*). redalyc.orgresearchgate.net

Illustrative Data Table for Predicted UV-Vis Absorption This table is a template demonstrating how predicted UV-Vis data for this compound would be presented. The values are not actual calculated data.

Table 3: Hypothetical Predicted Electronic Transitions for this compound
Transition Calculated Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ 290 0.15

Reactivity, Transformation, and Derivatization Chemistry of 4 Amino 5 Fluoro 2 Methoxyphenol

Reactions Involving the Amino Group

The primary amino group in 4-Amino-5-fluoro-2-methoxyphenol is a key site for a variety of chemical transformations. Its nucleophilic nature allows it to readily participate in acylation, sulfonylation, alkylation, arylation, diazotization, and condensation reactions.

Acylation and Sulfonylation

The nucleophilic amino group of substituted anilines readily reacts with acylating and sulfonylating agents.

Acylation involves the reaction with acyl halides or anhydrides to form amides. This reaction is often used as a protective strategy in multi-step syntheses. For instance, in the synthesis of related compounds like 4-fluoro-2-methoxy-5-nitroaniline (B580436), the amino group of the precursor, 4-fluoro-2-methoxyaniline (B49241), is first acylated with acetic anhydride (B1165640). google.com This forms an acetamide, which deactivates the ring towards certain electrophilic reactions and protects the amino group from oxidation during subsequent nitration steps. The acetyl group can later be removed under acidic or basic conditions to regenerate the amine. google.com

Sulfonylation is the reaction of the amino group with sulfonyl chlorides to yield sulfonamides. This transformation is significant in medicinal chemistry, as the sulfonamide group is a common feature in many pharmaceutical compounds. nih.gov Modern methods for the sulfonylation of anilines include visible-light-mediated reactions with sulfonyl fluorides or sulfinate salts, offering mild and efficient pathways to these derivatives. nih.govrsc.orgrsc.org These methods often exhibit broad substrate scope and functional group tolerance. nih.govacs.org

Table 1: Examples of Acylation and Sulfonylation of Related Anilines

Reactant Reagent Product Type Reference
4-Fluoro-2-methoxyaniline Acetic Anhydride N-Arylacetamide google.com
Substituted Anilines Sulfonyl Fluorides N-Arylsulfonamide nih.gov
Aniline (B41778) Derivatives Sulfinate Salts N-Arylsulfonamide rsc.orgrsc.org

Alkylation and Arylation

The nitrogen atom of the amino group can be functionalized through the formation of new carbon-nitrogen bonds via alkylation and arylation.

N-Alkylation introduces alkyl groups to the amine. Aniline and its derivatives can be N-alkylated by reacting them with alkyl halides. vedantu.com However, this can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. vedantu.comlatech.edu More controlled and selective methods have been developed, such as the ruthenium-catalyzed N-alkylation using alcohols via a "borrowing hydrogen" strategy or visible-light-induced N-alkylation. nih.govrsc.org

N-Arylation , the formation of a diarylamine, can be achieved through methods like the Buchwald-Hartwig amination. However, direct C-H arylation at the ortho position to the amino group can also occur under specific catalytic conditions, providing access to 2-aminobiphenyl (B1664054) derivatives without the need for N-protection. acs.orgnih.govacs.org

Table 2: Examples of N-Alkylation and N-Arylation of Anilines

Reaction Type Reactant Reagent/Catalyst System Product Type Reference
N-Alkylation Aniline Haloalkane Substituted Aniline vedantu.com
N-Alkylation Aniline 4-Hydroxybutan-2-one / Visible Light N-Alkylated Aniline nih.gov
N-Alkylation Aniline Primary Alcohol / Ru-catalyst N-Alkylated Aniline rsc.org
C-H Arylation Unprotected Aniline Aryl Halide / Pd-catalyst ortho-Arylated Aniline acs.org
C-H Arylation Aniline Aryl Halide / Transition-Metal-Free ortho-Arylated Aniline nih.gov

Diazotization and Coupling Reactions

Aromatic primary amines are precursors to diazonium salts, which are highly versatile intermediates in organic synthesis.

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C), to form a diazonium salt. chemguide.co.ukacs.orglibretexts.org The resulting diazonium salt of this compound would be an electrophilic species. Due to the presence of the activating hydroxyl and methoxy (B1213986) groups, care must be taken to control the reaction conditions.

Azo Coupling is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or an aniline, to form an azo compound (R-N=N-R'). wikipedia.orgorganic-chemistry.org The coupling reaction with phenols is typically carried out in mildly alkaline conditions, which deprotonates the phenol to the more strongly activating phenoxide ion. chemguide.co.uklibretexts.org Coupling with anilines is usually performed in weakly acidic solution. wikipedia.org The azo compounds formed are often intensely colored and are used as dyes. libretexts.org For p-aminophenol, it has been observed that coupling occurs at the position ortho to the hydroxyl group, as the phenoxide is a more powerful activating group than the amine. stackexchange.com

Table 3: Diazotization and Azo Coupling of Related Aminophenols

Reactant Reagent(s) Reaction Type Product Reference
p-Aminophenol 1. NaNO₂, H₂SO₄ (0 °C) Diazotization p-Hydroxyphenyldiazonium salt scialert.net
Benzenediazonium chloride Phenol (in NaOH) Azo Coupling 4-(Phenylazo)phenol chemguide.co.uklibretexts.org
Benzenediazonium chloride Naphthalen-2-ol (in NaOH) Azo Coupling 1-(Phenylazo)naphthalen-2-ol chemguide.co.uklibretexts.org

Condensation Reactions

The primary amino group can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate, which then eliminates a molecule of water to form the C=N double bond. latech.eduwikipedia.org The reaction is reversible and often driven to completion by removing the water formed. wikipedia.org Condensation reactions of aminophenols with aldehydes can lead to the formation of various heterocyclic structures under specific conditions. researchgate.netresearchgate.netnih.gov

Table 4: Condensation Reactions of Amines and Aminophenols

Amine Reactant Carbonyl Reactant Product Type Reference
Primary Amines Aldehydes/Ketones Imine (Schiff Base) wikipedia.org
2-Aminophenols Substituted Benzaldehydes 2-(Aryl)benzoxazoles researchgate.net
m-Aminophenol Formaldehyde / H₂S Macroheterocycle researchgate.net

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. It also activates the aromatic ring towards electrophilic substitution.

Etherification Reactions

The most common reaction of the phenolic hydroxyl group is its conversion to an ether.

The Williamson ether synthesis is a widely used method for this transformation. It involves the deprotonation of the phenol with a base (like sodium hydroxide) to form the corresponding sodium phenoxide. This phenoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction to form the ether. wikipedia.orgbyjus.commasterorganicchemistry.com This method is versatile and can be applied to synthesize a wide range of alkyl aryl ethers from this compound, provided the amino group is suitably protected if the alkyl halide is reactive towards it. The synthesis of fluorinated ethers using this method is well-documented. fluorine1.ru

Another relevant reaction is transetherification , where an existing ether is converted to a different one. For example, guaiacol (B22219) (2-methoxyphenol) can be converted to o-ethoxyphenol using a catalyst in supercritical ethanol. researchgate.net This demonstrates the possibility of modifying the existing methoxy group or converting the hydroxyl group to a different ether under specific conditions.

Table 5: Etherification of Phenols and Guaiacols

Reactant Reagent(s) Reaction Type Product Type Reference
4-Methylphenol 1. NaOH, 2. Chloroacetic acid Williamson Ether Synthesis Ether gordon.edu
Alcohol/Phenol Alkyl Halide / Base Williamson Ether Synthesis Ether wikipedia.orgbyjus.commasterorganicchemistry.com
Fluorinated Alcohols Alkyl Halides / Base Williamson Ether Synthesis Fluorinated Ether fluorine1.ru

Esterification Reactions

The phenolic hydroxyl group of this compound can undergo esterification to form the corresponding esters. This reaction typically involves the use of an acylating agent, such as an acid chloride or acid anhydride, in the presence of a base. The base serves to deprotonate the phenol, increasing its nucleophilicity.

Commonly employed methods for the esterification of phenols include the Schotten-Baumann reaction, which utilizes an acyl chloride and an aqueous base, or reaction with an acid anhydride in the presence of a catalyst like pyridine (B92270) or a solid acid catalyst. The amino group present in the molecule is also nucleophilic and can compete with the hydroxyl group for the acylating agent, potentially leading to N-acylation or N,O-diacylation. Selective O-acylation can often be achieved by careful control of reaction conditions, such as temperature and the choice of base and solvent. For instance, Fischer-Speier esterification, which typically uses an alcohol and a strong acid catalyst, is generally not suitable for phenols but highlights the need for specific conditions for ester formation. wikipedia.org

Table 1: Expected Products of Esterification Reactions

Acylating AgentExpected Ester ProductPotential Side-Products
Acetyl Chloride4-Amino-5-fluoro-2-methoxyphenyl acetateN-acetyl derivative, N,O-diacetyl derivative
Benzoyl Chloride4-Amino-5-fluoro-2-methoxyphenyl benzoateN-benzoyl derivative, N,O-dibenzoyl derivative
Acetic Anhydride4-Amino-5-fluoro-2-methoxyphenyl acetateN-acetyl derivative, N,O-diacetyl derivative

Oxidation Studies

The phenol and amino functional groups render this compound susceptible to oxidation. Phenols can be oxidized to a variety of products, including quinones, depending on the oxidant and reaction conditions. The presence of the electron-donating amino and methoxy groups further activates the ring towards oxidation.

Mild oxidizing agents might selectively oxidize the phenol to the corresponding o-benzoquinone. However, stronger oxidizing agents are likely to lead to more complex reaction mixtures, potentially involving polymerization or degradation of the aromatic ring. The amino group can also be oxidized, for example, to nitroso or nitro functionalities, further complicating the reaction outcome. The specific regiochemistry of oxidation would be influenced by the directing effects of the substituents.

Reactions Involving the Aromatic Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is dictated by the electronic effects of the existing substituents. The amino, methoxy, and hydroxyl groups are all activating, electron-donating groups, while the fluoro group is deactivating via its inductive effect but can donate electron density through resonance.

Electrophilic Aromatic Substitution (EAS) Reactions

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The activating groups (-NH2, -OH, -OCH3) are ortho, para-directing. total-synthesis.com The fluoro group is also ortho, para-directing. The positions on the ring are numbered starting from the hydroxyl group as position 1. Therefore, the substituents are at positions 2-(methoxy), 4-(amino), and 5-(fluoro).

The most activated positions for electrophilic attack would be those ortho and para to the strongly activating amino and hydroxyl groups. The position C6 is ortho to the amino group and meta to the methoxy and fluoro groups. The position C3 is ortho to the methoxy group and meta to the amino and fluoro groups. The position C1 is already substituted with a hydroxyl group. The directing effects of the substituents are summarized below.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

SubstituentPositionDirecting Effect
-OH1Ortho, Para-directing (to C2, C6)
-OCH32Ortho, Para-directing (to C1, C3, C5)
-NH24Ortho, Para-directing (to C3, C5)
-F5Ortho, Para-directing (to C2, C4, C6)

Considering the combined influence, the most likely position for electrophilic substitution would be at C6, which is ortho to the strongly activating amino group and the hydroxyl group. The C3 position is also activated, being ortho to the methoxy group and the amino group. Steric hindrance from the existing substituents would also play a role in determining the final product distribution. Common EAS reactions include nitration and halogenation. total-synthesis.comlibretexts.org

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution involves the replacement of a substituent on the aromatic ring by a nucleophile. masterorganicchemistry.comlibretexts.org This type of reaction is generally favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. organic-chemistry.org In this compound, the fluoro atom could potentially act as a leaving group in a nucleophilic aromatic substitution reaction.

For a successful NAS reaction, the aromatic ring needs to be activated by electron-withdrawing groups. In this molecule, the amino, hydroxyl, and methoxy groups are electron-donating, which disfavors a classical SNAr mechanism. However, under forcing conditions (high temperature, strong nucleophile), substitution of the fluorine atom may be possible. The success of such a reaction would depend on the ability of the other substituents to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edu This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org

In this compound, the hydroxyl, methoxy, and potentially a protected amino group can act as directing metalation groups. The hydroxyl group is a powerful DMG. Deprotonation would be expected to occur at the most acidic proton ortho to one of these groups. The C6 position is ortho to the hydroxyl group, and the C3 position is ortho to the methoxy group. The relative directing ability of these groups and the specific reaction conditions would determine the site of metalation. The amino group itself is generally not a good DMG unless it is first protected, for example, as a carbamate. mnstate.edu

Table 3: Potential Sites for Directed Ortho Metalation

Directing GroupPotential Site of Metalation
-OHC6
-OCH3C3
-NH-PG (Protecting Group)C3, C5 (if H at C5 is replaced)

Mechanistic Insights into Key Chemical Transformations of this compound

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

Esterification of the phenolic hydroxyl group would proceed through a nucleophilic acyl substitution mechanism. The phenoxide, formed by deprotonation, acts as a nucleophile attacking the electrophilic carbonyl carbon of the acylating agent.

Electrophilic Aromatic Substitution would follow the classical arenium ion mechanism. The aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). baranlab.org Subsequent loss of a proton from the site of attack restores the aromaticity. The regioselectivity is determined by the ability of the existing substituents to stabilize this cationic intermediate.

Nucleophilic Aromatic Substitution , if it were to occur, would likely proceed via the SNAr mechanism. This involves the addition of the nucleophile to the carbon bearing the leaving group (fluorine) to form a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org In a subsequent step, the leaving group is expelled to regenerate the aromatic ring. The stability of the Meisenheimer complex is crucial and is enhanced by electron-withdrawing groups.

Directed Ortho Metalation involves the coordination of the organolithium base to the heteroatom of the directing group, which facilitates the deprotonation of the adjacent ortho position. wikipedia.org This results in the formation of an aryllithium species, which then reacts with an electrophile.

Synthesis of Advanced Derivatives for Specific Research Applications

The strategic placement of amino, fluoro, and methoxy functionalities on the benzene (B151609) ring makes this compound a valuable starting material for the synthesis of complex, high-value molecules for specific research applications. Its inherent reactivity allows for its incorporation into larger scaffolds, particularly in the development of targeted therapeutic agents and molecular probes. The primary research application for derivatives of this compound lies in the field of medicinal chemistry, specifically in the creation of kinase inhibitors for cancer research and therapy.

A key precursor, 4-fluoro-2-methoxy-5-nitroaniline, is frequently used as the initial building block. This nitro-substituted aniline is readily converted to the corresponding amino derivative, which is then elaborated into more complex heterocyclic structures. This nitroaniline is a critical starting material in the synthesis of several epidermal growth factor receptor (EGFR) inhibitors. google.comnih.gov

One of the most prominent applications of 4-fluoro-2-methoxy-5-nitroaniline is in the synthesis of Osimertinib, a third-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. google.comnih.gov The synthesis involves a multi-step process where the aniline is converted into a guanidine (B92328) derivative, which then undergoes cyclization to form the core pyrimidine (B1678525) structure of the final drug. sci-hub.se

Furthermore, this versatile building block has been employed in the development of novel pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives as potential inhibitors of the L858R/T790M mutant of EGFR. nih.gov In these syntheses, 4-fluoro-2-methoxy-5-nitroaniline is reacted with a substituted pyrimidine or thienopyrimidine core, followed by further modifications of the resulting intermediate. nih.gov The resulting derivatives have shown promise in biological evaluations as potent kinase inhibitors.

The following table summarizes the synthesis of advanced derivatives starting from 4-fluoro-2-methoxy-5-nitroaniline, a key precursor to this compound.

Table 1: Synthesis of Advanced Derivatives from 4-Fluoro-2-methoxy-5-nitroaniline

Starting Material Key Intermediates Final Derivative Research Application
4-Fluoro-2-methoxy-5-nitroaniline 1-(4-Fluoro-2-methoxy-5-nitrophenyl)guanidine Osimertinib EGFR Tyrosine Kinase Inhibitor for Cancer Therapy google.comsci-hub.se
4-Fluoro-2-methoxy-5-nitroaniline N-(5-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrido[2,3-d]pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide Pyrido[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine derivatives EGFR L858R/T790M Inhibitors for Cancer Research nih.gov
2-Methoxy-4-nitroaniline N-(2-methoxy-4-nitrophenyl)-4-(1-methyl-1H-indol-3-yl) pyrimidin-2-amine Osimertinib-based HDAC and EGFR dual inhibitors Dual Kinase Inhibitors for Cancer Research
(2-Fluoro-4-methoxyphenyl)boronic acid Methyl 3-(2,6-Dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)propanoate 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide PET Imaging Ligand for Metabotropic Glutamate Receptor 2 nih.gov

The research into the derivatization of this compound and its precursors is ongoing, with a focus on creating novel compounds with enhanced biological activity and selectivity for various molecular targets. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive scaffold for the development of new therapeutic agents and research tools.

Role As a Chemical Intermediate and Precursor in Specialized Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The bifunctional nature of 4-Amino-5-fluoro-2-methoxyphenol, containing both an amino and a hydroxyl group, makes it a prime candidate for the synthesis of various heterocyclic compounds. These functional groups can participate in cyclization reactions with appropriate reagents to form fused ring systems.

For instance, reaction with 1,3-dicarbonyl compounds could potentially lead to the formation of fluorinated and methoxylated benzoxazoles or benzimidazoles, depending on the reaction conditions. Similarly, condensation reactions with α-haloketones or related synthons could yield other valuable heterocyclic cores. The synthesis of fluorinated pyrimidines and pyrazoles from related fluorinated precursors has been demonstrated, suggesting that this compound could be a valuable starting material for analogous heterocyclic structures. nih.gov

Table 1: Potential Heterocyclic Synthesis Reactions

Reactant Potential Heterocyclic Product Significance of Product
1,3-Diketone Fluorinated Benzoxazole Core structure in pharmaceuticals and materials science
Phosgene or equivalent Fluorinated Benzoxazolone Building block for bioactive compounds

Intermediate for the Creation of Complex Organic Molecules

The multiple functional groups of this compound allow for its use as a scaffold upon which more complex molecular architectures can be built. The amino group can be acylated, alkylated, or diazotized to introduce a wide range of other functionalities. The phenolic hydroxyl group can be etherified or esterified, providing another point for molecular elaboration.

The synthesis of related compounds, such as 4-fluoro-2-methoxy-5-nitroaniline (B580436), involves the protection of the amino group, followed by nitration and subsequent deprotection. google.com A similar strategic manipulation of the functional groups in this compound could enable its incorporation into larger, more complex molecules with potential applications in medicinal chemistry and materials science.

Utilization in the Synthesis of Dyes and Pigments Research

Application in Polymer Chemistry Research (e.g., monomer synthesis)

Phenols and anilines are known to be used in the synthesis of polymers. This compound could potentially be used as a monomer or a comonomer in the production of specialty polymers. For example, it could be incorporated into polyamides, polyimides, or polyesters through reactions involving its amino and hydroxyl groups. The fluorine atom could impart desirable properties such as thermal stability and chemical resistance to the resulting polymers. The synthesis of polymers from related vinylphenol monomers highlights the potential for phenolic compounds in polymer chemistry. researchgate.net

Table 2: Potential Polymerization Applications

Polymer Type Potential Role of this compound Potential Polymer Properties
Polyamide Diamine or amino-acid type monomer Enhanced thermal stability, altered solubility
Polyimide Diamine monomer High-performance characteristics, chemical resistance

Role in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups of this compound, particularly the amino and hydroxyl groups, are capable of forming hydrogen bonds. The aromatic ring can participate in π-π stacking interactions. These features suggest that this compound or its derivatives could be designed as building blocks for self-assembling supramolecular structures such as gels, liquid crystals, or molecular capsules. The fluorine atom could also participate in specific non-covalent interactions, further influencing the assembly process.

Development of Novel Reagents and Catalysts Utilizing this compound Moieties

The structure of this compound makes it a candidate for the development of novel reagents and catalysts. For example, it could be modified to create chiral ligands for asymmetric catalysis. The amino and hydroxyl groups provide handles for attaching the molecule to a solid support, which could be used to create heterogeneous catalysts that are easily separable from reaction mixtures. The development of catalysts is a key area of chemical research, and novel ligands and supports are always in demand.

Emerging Research Applications in Non Biological/non Clinical Domains

Investigation as a Component in Advanced Material Science

The multifunctionality of 4-Amino-5-fluoro-2-methoxyphenol positions it as a promising building block in materials science. The presence of electron-donating (amino, methoxy (B1213986), hydroxyl) and electron-withdrawing (fluoro) groups on a central phenyl ring allows for the fine-tuning of electronic properties, which is a key aspect in the design of novel materials.

Organic Semiconductors Research

In the field of organic semiconductors, the strategic incorporation of fluorine atoms into conjugated systems is a widely recognized strategy to enhance material performance. nih.govablesci.com The high electronegativity of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. nih.gov This modification can facilitate easier electron injection and improve the material's resistance to oxidative degradation, a common failure mechanism in organic electronic devices. nih.govablesci.com

The presence of the fluorine atom in this compound could, therefore, be leveraged in the synthesis of more complex organic semiconductor molecules. By integrating this fluorinated phenol (B47542) building block into larger polymeric or molecular structures, it is hypothesized that the resulting materials could exhibit enhanced stability and favorable charge transport characteristics. Furthermore, the potential for intermolecular hydrogen bonding via the amino and hydroxyl groups, as well as C-H···F interactions, could play a significant role in the solid-state packing of the material, which is crucial for efficient charge carrier mobility. nih.gov

Liquid Crystal Research

The formation of liquid crystalline phases is highly dependent on molecular shape, polarity, and the presence of functional groups that can promote ordered, yet fluid, molecular arrangements. Research has shown that introducing hydroxyl groups into the components of polymer-dispersed liquid crystals (PDLCs) can significantly influence the polymer matrix morphology and the electro-optical performance of the resulting films. mdpi.com Similarly, amino acid and peptide-based moieties have been explored for their ability to induce liquid crystalline phases through hydrogen bonding. nih.govresearchgate.net

Optoelectronic Materials Research

The development of advanced optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic solar cells, relies on the precise control of the electronic properties of the constituent organic molecules. sciencedaily.com Fluorinated organic materials are of particular interest in this area due to their enhanced stability and efficiency. nih.govablesci.com The introduction of fluorine can lead to more stable materials that are less prone to degradation under operational stress.

The combination of fluoro, amino, and methoxy groups in this compound makes it a versatile building block for the synthesis of novel optoelectronic materials. The electron-withdrawing nature of the fluorine atom, combined with the electron-donating effects of the amino and methoxy groups, allows for the creation of "push-pull" systems within a larger molecule, which can be beneficial for tuning the bandgap and enhancing light absorption or emission properties. Research on fluorinated aromatic materials has shown their potential to create moisture-resistant and efficient optoelectronic devices.

Potential in Sensing Technologies Research

The reactive nature of the functional groups on this compound suggests its potential utility in the development of chemical sensors. Aminophenol derivatives have been successfully employed as recognition elements in various sensing platforms.

For instance, electrochemical sensors for the detection of 4-aminophenol (B1666318) (a related compound) have been developed using various modified electrodes. nih.govmdpi.comrsc.org These sensors leverage the electrochemical activity of the aminophenol structure. It is plausible that this compound could be used to functionalize electrode surfaces, creating a selective sensor for specific analytes. The electronic properties of the molecule, modulated by the fluoro and methoxy groups, could influence the sensitivity and selectivity of such a sensor.

Furthermore, research has demonstrated the use of a 4-amino-2-((dimethylamino)methyl)phenol (B13605807) molecular capture layer for the specific detection of a nerve agent simulant. acs.org This suggests that the aminophenol scaffold is effective for creating specific binding sites. The functional groups on this compound could be similarly exploited to design recognition layers for field-effect transistors or other sensing devices, targeting a range of analytes through nucleophilic substitution or other specific interactions. Fluorinated o-aminophenol derivatives have also been synthesized for the measurement of intracellular pH, indicating the utility of this class of compounds in sensing applications. nih.gov

Use in Environmental Remediation Research (e.g., as a functional group for adsorbents)

The removal of pollutants such as heavy metals and phenolic compounds from wastewater is a critical area of environmental research. One effective method is adsorption, which utilizes materials with high surface area and specific affinity for the target pollutants. researchgate.neticm.edu.pl The surface of these adsorbents can be functionalized to enhance their performance.

The functional groups of this compound make it a candidate for use in modifying adsorbent materials. The hydroxyl and amino groups can act as binding sites for heavy metal ions through chelation or electrostatic interactions. ijirset.com Phenolic compounds, in general, are known to be effective in the adsorption of heavy metals. Furthermore, these groups can form hydrogen bonds, which could enhance the adsorption of other organic pollutants, such as other phenol derivatives, from aqueous solutions. mdpi.com By grafting molecules of this compound onto the surface of a substrate like silica (B1680970) gel, activated carbon, or a polymer resin, it may be possible to create a highly effective and selective adsorbent for environmental remediation.

Exploration in Analytical Chemistry Research (e.g., as a derivatizing agent)

In analytical chemistry, particularly in chromatography, derivatization is a common technique used to improve the volatility, stability, and detectability of analytes. libretexts.orgnih.gov While phenols and primary amines are often the targets of derivatization, the reactive nature of the functional groups on this compound suggests its potential, albeit theoretical, use as a derivatizing agent.

The primary amino group of this compound could potentially react with analytes containing carbonyl groups (aldehydes and ketones) to form Schiff bases. Similarly, the hydroxyl group could react with carboxylic acids or acid chlorides to form esters. If the resulting derivative exhibits improved chromatographic behavior or a stronger response with a specific detector (e.g., UV-Vis or fluorescence), this would constitute a viable analytical method.

However, it is more common for compounds like this compound to be the analyte that is derivatized. For example, the primary amine can be reacted with reagents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride to produce highly fluorescent derivatives suitable for HPLC analysis. mdpi.com The phenolic hydroxyl group can be derivatized through silylation or acylation to increase volatility for gas chromatography. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 4 Amino 5 Fluoro 2 Methoxyphenol

Development of Novel and Efficient Synthetic Routes

The efficient synthesis of 4-Amino-5-fluoro-2-methoxyphenol is paramount for its future study and application. While standard synthetic methodologies can likely produce this compound, the development of novel, efficient, and high-yielding routes is a critical area for future research. Exploring modern synthetic strategies could provide more direct and cost-effective access to this molecule.

Future research in this area should focus on:

Continuous Flow Synthesis: Investigating continuous flow methodologies could offer significant advantages over traditional batch processes. A three-step continuous flow synthesis has been successfully developed for the related intermediate 4-fluoro-2-methoxy-5-nitrophenol, demonstrating the potential for enhanced safety, efficiency, and scalability. researchgate.net Applying similar principles to the synthesis of this compound, potentially by incorporating a flow-based reduction of the nitro group, could be a promising avenue.

Fluorinated Building Block Approaches: The use of small, fluorinated building blocks is a common strategy to avoid harsh fluorination steps at later stages of a synthesis. nih.gov Research into novel reactions utilizing building blocks like potassium 2-cyano-2-fluoroethenolate, which has been used to synthesize fluorinated aminopyrimidines and aminopyrazoles, could lead to innovative routes to this compound and its derivatives. nih.govbeilstein-journals.orgresearchgate.net

Late-Stage Functionalization: Developing methods for the late-stage introduction of the fluoro or amino group onto a pre-existing 2-methoxyphenol scaffold could provide rapid access to a library of analogs for structure-activity relationship studies.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesKey Research Challenge
Continuous Flow Synthesis Improved safety, scalability, and process control. researchgate.netOptimization of reaction conditions and residence times for each step in a continuous flow setup.
Fluorinated Building Blocks Avoids harsh fluorination reagents late in the synthesis. nih.govIdentification and synthesis of suitable fluorinated precursors.
Late-Stage Functionalization Rapid generation of derivatives for screening.Achieving high regioselectivity in the functionalization of a complex aromatic ring.

Comprehensive Investigation of Solid-State Properties and Polymorphism

The arrangement of molecules in the solid state can significantly impact the physical and chemical properties of a compound, including its solubility, stability, and bioavailability in potential pharmaceutical applications. Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical area of study for any new chemical entity. mdpi.com

Future research should entail:

Polymorph Screening: A systematic screening for different polymorphic forms of this compound under various crystallization conditions (e.g., different solvents, temperatures, and pressures).

Structural Characterization: Detailed structural analysis of any identified polymorphs using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and solid-state NMR.

Physicochemical Characterization: A thorough investigation of the thermodynamic and kinetic relationships between different polymorphs, as well as their comparative physicochemical properties.

Exploration of Chiral Derivatization and Stereoselective Synthesis

The presence of amino and hydroxyl groups in this compound makes it a candidate for chiral derivatization. Furthermore, if the molecule is incorporated into larger, more complex structures, the stereoselective synthesis of these derivatives will be crucial.

Unexplored avenues in this area include:

Chiral Derivatizing Agents: The development and application of novel chiral derivatizing agents that react with the amino or hydroxyl group of this compound. nih.gov This would enable the separation and analysis of enantiomers if the compound is used to create chiral molecules. Techniques like chiral gas chromatography often rely on such derivatization to resolve enantiomers. sigmaaldrich.com

Asymmetric Synthesis: The stereoselective synthesis of derivatives of this compound is a significant challenge in fluoro-organic chemistry. nih.gov Future work could explore the use of chiral catalysts to control the stereochemistry of reactions involving this compound, drawing inspiration from the successful asymmetric synthesis of other fluorinated molecules. mdpi.comresearchgate.netrsc.orgresearchgate.net

Advanced Mechanistic Studies of Its Reactions

A fundamental understanding of the reaction mechanisms of this compound is essential for predicting its reactivity and designing new synthetic applications. The interplay of the electron-donating amino and methoxy (B1213986) groups with the electron-withdrawing fluorine atom can lead to complex and interesting reactivity.

Future research should focus on:

Oxidation Mechanisms: Detailed kinetic and mechanistic studies on the oxidation of this compound. The oxidation of 2-aminophenol (B121084) has been shown to produce phenoxazinone structures, and understanding how the fluoro and methoxy substituents influence this process would be of significant interest. scielo.org.mxresearchgate.net

Computational Modeling: The use of quantum mechanical calculations, such as QM/MM methods, to model reaction pathways and transition states. Such studies have been applied to understand the oxidation of aminophenols and could provide valuable insights into the reactivity of this specific molecule.

Cyclization Reactions: Investigating the propensity of this compound to undergo cyclization reactions to form heterocyclic compounds, such as benzoxazoles, is a promising area. acs.orgacs.org Mechanistic studies would elucidate the role of the substituents in facilitating or hindering these transformations. researchgate.net

Integration into Nanomaterial and Nanoscience Research

Phenolic compounds have been widely used in the synthesis and functionalization of nanoparticles due to their reducing and capping properties. rsc.orgresearchgate.net The unique electronic properties of this compound make it an intriguing candidate for applications in nanoscience.

Potential research directions include:

Nanoparticle Synthesis: Utilizing this compound as a reducing and/or capping agent for the synthesis of metal nanoparticles (e.g., gold, silver). The electronic nature of the phenol (B47542) can influence the size, shape, and stability of the resulting nanoparticles. nih.gov

Surface Functionalization: The covalent attachment of this compound to the surface of nanoparticles (e.g., iron oxide nanoparticles) to impart specific functionalities. researchgate.net The amino group provides a convenient handle for further chemical modification.

Nano-Encapsulation for Food and Other Industries: Exploring the encapsulation of this compound within nanocarriers to enhance its stability and delivery in various applications, drawing parallels from the use of other polyphenols in the food industry. mdpi.com

Sustainable and Scalable Production Methods

The principles of green chemistry are becoming increasingly important in the chemical industry to minimize environmental impact and improve economic viability. blazingprojects.comblazingprojects.comelsevier.com Developing sustainable and scalable production methods for this compound is crucial for its potential large-scale applications.

Future research should focus on:

Green Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally benign alternatives. This includes exploring mechanochemical synthesis protocols that can reduce or eliminate the need for bulk solvents. rsc.org

Catalytic Processes: The development of highly efficient and recyclable catalysts for the key synthetic steps. This aligns with the principles of atom economy and waste reduction. elsevier.com

Process Intensification: As mentioned earlier, continuous flow processes can significantly enhance the sustainability and scalability of chemical production. researchgate.net Integrating green chemistry principles with flow technology represents a key future direction. oup.comsciencedaily.com

Expanding its Utility in Diverse Chemical Synthesis Pathways

The structural features of this compound suggest its potential as a versatile intermediate in the synthesis of a wide range of more complex molecules. researchgate.net

Promising areas for future exploration include:

Heterocycle Synthesis: Using this compound as a precursor for the synthesis of fluorinated and methoxylated benzoxazoles, phenoxazines, and other heterocyclic systems. acs.orgacs.org These scaffolds are prevalent in medicinal chemistry and materials science.

Diversity-Oriented Synthesis: Incorporating this compound into diversity-oriented synthesis (DOS) campaigns to generate libraries of novel compounds for biological screening. rsc.org Its multiple functional groups allow for a variety of chemical transformations.

Catalyst Development: Exploring the use of this compound or its derivatives as ligands for metal catalysts. The combination of hard (oxygen, nitrogen) and soft (aromatic ring) donors could lead to unique catalytic properties.

The table below summarizes the potential applications of this compound in various synthetic pathways:

Application AreaRationalePotential Products
Heterocycle Synthesis The ortho-amino and hydroxyl groups are ideal for forming five- and six-membered rings. researchgate.netBenzoxazoles, Phenoxazines, and related heterocycles.
Medicinal Chemistry The fluoro and methoxy groups can modulate pharmacokinetic and pharmacodynamic properties.Novel drug candidates with improved metabolic stability and target affinity.
Materials Science The aromatic and functionalized nature of the molecule can be exploited to create novel polymers and functional materials.Electroactive polymers, functional coatings.
Agrochemicals Fluorinated organic compounds often exhibit enhanced biological activity. nih.govNew classes of herbicides, fungicides, or insecticides.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.